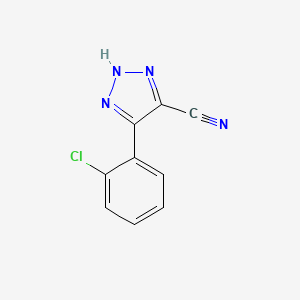

5-(2-Chlorophenyl)-2H-1,2,3-triazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-(2-chlorophenyl)-2H-triazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN4/c10-7-4-2-1-3-6(7)9-8(5-11)12-14-13-9/h1-4H,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQJWBQYVFBSHRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNN=C2C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-2H-1,2,3-triazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzonitrile with sodium azide in the presence of a copper catalyst to form the triazole ring. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-2H-1,2,3-triazole-4-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted triazole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Anticancer Activity

Triazole derivatives have gained attention for their anticancer properties. Research indicates that compounds like 5-(2-Chlorophenyl)-2H-1,2,3-triazole-4-carbonitrile exhibit cytotoxic effects against various cancer cell lines. A study highlighted the synthesis of related triazole derivatives that demonstrated promising anticancer activity through mechanisms involving apoptosis and cell cycle arrest .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| 5-(4-Chlorophenyl)-2H-1,2,3-triazole-4-carbonitrile | HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |

| 5-(3,4-Dimethoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile | A549 (Lung Cancer) | 10.0 | Inhibition of proliferation |

Antimicrobial Properties

The antimicrobial efficacy of triazoles is well-documented. The compound has shown effectiveness against a range of bacterial and fungal pathogens. For instance, studies have reported that triazole derivatives inhibit the growth of resistant strains of bacteria and fungi, making them valuable in developing new antimicrobial agents .

Table 2: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Microorganism Tested | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 18 | 32 |

| 5-(4-Chlorophenyl)-2H-1,2,3-triazole-4-carbonitrile | Escherichia coli | 20 | 16 |

| 5-(Thiazol-2-yl)-2H-1,2,3-triazole-4-carbonitrile | Candida albicans | 25 | 8 |

Synthetic Methodologies

The synthesis of triazoles is crucial for their application in drug discovery. A notable method involves the use of tetra-n-butylammonium fluoride as a catalyst for the one-pot synthesis of various aryl-substituted triazoles from aromatic aldehydes and nitriles . This method not only simplifies the synthesis but also enhances yield and purity.

Table 3: Synthesis Conditions for Triazole Derivatives

| Reaction Components | Catalyst | Yield (%) |

|---|---|---|

| Aromatic Aldehyde + Nitrile + TMSN3 | TBAF (10 mol%) | 72 |

| Aromatic Aldehyde + Nitrile + TMSN3 | TBAF (20 mol%) | 90 |

Material Science Applications

Beyond pharmacology, triazoles are utilized in material sciences for their unique properties such as thermal stability and electronic characteristics. They are being explored as components in organic light-emitting diodes (OLEDs) and other electronic devices due to their ability to form stable films with desirable conductive properties .

Case Study 1: Anticancer Research

A recent study investigated the effects of various triazole derivatives on melanoma cells. The results indicated that compounds similar to this compound exhibited significant cytotoxicity through mitochondrial pathways leading to apoptosis .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of triazoles against multidrug-resistant bacteria. The findings revealed that certain derivatives could inhibit biofilm formation and bacterial growth effectively, suggesting potential applications in treating infections caused by resistant strains .

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-2H-1,2,3-triazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The triazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Electronic Properties

The following table summarizes key structural and electronic differences between 5-(2-Chlorophenyl)-2H-1,2,3-triazole-4-carbonitrile and its analogs:

Key Observations :

- Electronic Effects: The electron-withdrawing chloro and cyano groups enhance the electrophilicity of the triazole ring, favoring interactions with nucleophilic residues in enzymes or receptors. In contrast, the methoxy group in the 4-methoxyphenyl analog donates electron density via resonance, reducing electrophilicity .

- Fluorine and Phenoxy Effects: The 3-fluoro-4-phenoxyphenyl analog () combines fluorine’s electronegativity with the aromatic phenoxy group, which may improve metabolic stability and target affinity through hydrophobic interactions .

Anticancer Activity

- Target Compound: Limited direct biological data are available, but structural analogs like 5-(2-Chlorophenyl)-4-[4-(3,5-dimethoxyphenyl)piperazine-1-carbonyl]-2H-1,2,3-triazole (compound 77, ) demonstrate potent cytotoxicity against A549 lung cancer cells (IC₅₀ = 0.12 μM) and taxol-resistant lines. The piperazine substituent in compound 77 enhances tubulin polymerization inhibition, arresting the cell cycle at the G2/M phase .

Antimicrobial and Enzyme Interactions

- These compounds often target cysteine proteases or kinases .

Biological Activity

5-(2-Chlorophenyl)-2H-1,2,3-triazole-4-carbonitrile (CAS Number: 1263215-33-3) is a compound that has garnered attention for its diverse biological activities. This article reviews the current knowledge surrounding its biological properties, including anticancer, antiviral, and antimicrobial activities, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a triazole ring which is known for its ability to interact with various biological targets due to its nitrogen-rich structure. The presence of the chlorophenyl group enhances its lipophilicity, potentially improving membrane permeability and biological activity .

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives, including this compound, as promising anticancer agents. The triazole moiety has been recognized for its low multidrug resistance and high stability under physiological conditions. Research indicates that compounds with this scaffold can inhibit tumor growth in various cancer models:

- Mechanism of Action : Triazoles can form non-covalent interactions with proteins involved in cancer progression, such as enzymes and receptors. This interaction is crucial for their anticancer efficacy .

- Case Studies : A study reported that triazole derivatives exhibited significant activity against lung and breast cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values in the micromolar range against these cancers .

Antiviral Activity

The antiviral properties of this compound have also been explored:

- SARS-CoV-2 Inhibition : Recent investigations found that triazole derivatives can effectively inhibit the main protease of SARS-CoV-2, suggesting their potential as antiviral agents. The compound's ability to form multiple hydrogen bonds with critical amino acids in the protease enhances its inhibitory effects .

- Research Findings : In vitro studies demonstrated that certain triazole derivatives achieved over 50% inhibition of viral replication at concentrations lower than those required for cytotoxicity .

Antimicrobial Activity

Triazoles are known for their broad-spectrum antimicrobial properties:

- Mechanism : The ability of triazoles to disrupt microbial cell membranes and inhibit nucleic acid synthesis contributes to their effectiveness against various pathogens .

- Research Data : In laboratory settings, this compound showed promising results against several bacterial strains, indicating its potential as a therapeutic agent in treating infections .

Summary of Biological Activities

| Biological Activity | Mechanism | Notable Findings |

|---|---|---|

| Anticancer | Inhibits enzymes/receptors involved in tumor growth | Significant activity against lung and breast cancer cell lines (IC50 in µM range) |

| Antiviral | Inhibits SARS-CoV-2 main protease | >50% viral replication inhibition at low concentrations |

| Antimicrobial | Disrupts cell membranes; inhibits nucleic acid synthesis | Effective against multiple bacterial strains |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 5-(2-Chlorophenyl)-2H-1,2,3-triazole-4-carbonitrile, and how can reaction conditions be systematically optimized?

- Methodological Answer : The compound can be synthesized via cycloaddition reactions involving nitriles and azides, or through functionalization of preformed triazole cores. For example, similar triazole derivatives were prepared by reacting hydrazine hydrate with carbonyl intermediates under reflux in ethanol, followed by purification via column chromatography . Optimization can employ Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and stoichiometry. Full factorial designs (2^k) are effective for screening critical parameters, reducing experimental runs while maximizing data quality .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identify nitrile (C≡N) stretches near 2200–2260 cm⁻¹ and triazole ring vibrations (C=N/C-N) at 1500–1600 cm⁻¹ .

- NMR : Use NMR to confirm aromatic protons (δ 7.3–8.0 ppm for chlorophenyl groups) and NMR for nitrile carbons (δ 110–120 ppm) .

- HPLC-MS : Employ reverse-phase HPLC with a C18 column and electrospray ionization (ESI-MS) to verify purity and molecular ion peaks .

Advanced Research Questions

Q. How can computational quantum chemistry guide the design of derivatives or predict reactivity for this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distributions, frontier molecular orbitals (HOMO-LUMO gaps), and reaction pathways. For instance, transition-state analysis predicts regioselectivity in cycloaddition reactions, while molecular docking identifies potential binding interactions in biological targets. Tools like Gaussian or ORCA integrate with cheminformatics platforms (e.g., RDKit) to automate derivative design .

Q. What strategies resolve contradictions between experimental yields and computational predictions for triazole-based reactions?

- Methodological Answer :

- Error Source Analysis : Compare computational models (e.g., solvent effects ignored in DFT) with experimental conditions. Use implicit solvent models (e.g., COSMO) or molecular dynamics (MD) simulations to bridge gaps .

- Experimental Validation : Re-run reactions under controlled conditions (e.g., inert atmosphere) to isolate variables like moisture sensitivity or side reactions. Statistical tools (ANOVA) quantify significance of discrepancies .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

- Methodological Answer :

- Derivative Libraries : Synthesize analogs with substituent variations (e.g., 3-chloro vs. 4-chlorophenyl) using Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .

- Biological Assays : Pair High-Throughput Screening (HTS) with dose-response curves (IC50/EC50) to evaluate antimicrobial or enzyme inhibitory activity. Use clustering algorithms (e.g., PCA) to correlate structural features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.